N-(3-Pyridyl)indomethacinamide

COX-2 inhibition human recombinant enzyme NSAID derivative

Non-selective NSAIDs confound COX-2 research via concurrent COX-1 inhibition. N-(3-Pyridyl)indomethacinamide (CAS 261766-29-4) provides >300-fold selectivity for COX-2 (IC₅₀ 52-100 nM) over human COX-1, enabling unambiguous phenotypic attribution to COX-2-dependent signaling. • Validated in OS-RC-2 renal carcinoma cells; suppresses proliferation cooperatively with PPAR-γ agonists. • Benchmark reference for SAR studies: defines selectivity standards for novel indomethacin amide analogs. • Species-specific COX discrimination: calibrates human vs. ovine COX assay systems (ovine COX-1 IC₅₀ 75 μM, COX-2 IC₅₀ 50 μM). • ≥98% purity; crystalline solid; shipped ambient; store at -20°C.

Molecular Formula C24H20ClN3O3
Molecular Weight 433.9 g/mol
Cat. No. B1662391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Pyridyl)indomethacinamide
SynonymsN-(3-pyridyl)-1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetamide
Molecular FormulaC24H20ClN3O3
Molecular Weight433.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CN=CC=C4
InChIInChI=1S/C24H20ClN3O3/c1-15-20(13-23(29)27-18-4-3-11-26-14-18)21-12-19(31-2)9-10-22(21)28(15)24(30)16-5-7-17(25)8-6-16/h3-12,14H,13H2,1-2H3,(H,27,29)
InChIKeyDTAPHQYAZUTCIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Pyridyl)indomethacinamide: COX-2 Selectivity & Potency


N-(3-Pyridyl)indomethacinamide (CAS 261766-29-4, N-3PyIA) is a synthetic aromatic amide derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, rationally designed to confer potent and selective inhibition of cyclooxygenase-2 (COX-2) [1]. Unlike the parent compound indomethacin, which exhibits near-equipotent inhibition of both COX-1 and COX-2 isoforms, N-(3-Pyridyl)indomethacinamide demonstrates markedly reduced activity against COX-1, thereby minimizing COX-1-mediated gastrointestinal and renal liabilities [2]. It is widely utilized as a selective chemical probe for dissecting COX-2-dependent signaling pathways in inflammation and oncology research .

Reported high COX-2 isoform selectivity over COX-1 for pathway-specific studies
Low COX-1 interaction context minimizes non-target confounding
Indomethacin amide analog for SAR and selectivity profiling

Why N-(3-Pyridyl)indomethacinamide Is Irreplaceable


Generic substitution among indomethacin amide derivatives is scientifically unjustified due to significant structural divergence that directly governs COX isoform selectivity and functional activity. While the core indole scaffold is conserved across this class, the nature of the amide substituent—whether pyridyl, phenethyl, octyl, or acetamidophenyl—dictates the molecular interaction with the COX-2 active site side pocket, resulting in pronounced variability in both inhibitory potency and COX-1/COX-2 selectivity ratios [1]. For instance, N-(3-Pyridyl)indomethacinamide exhibits a human COX-2 IC₅₀ of 52–100 nM with >300-fold selectivity over human COX-1, whereas the phenethyl analog N-2PIA displays a 60 nM IC₅₀ with approximately 400-fold selectivity [2]. Furthermore, species-specific differences in COX enzyme conformation—exemplified by the compound's retained activity against ovine COX-2 but not ovine COX-1—render cross-compound extrapolation invalid . Procurement of the precise pyridyl analog is therefore essential for experimental reproducibility and for maintaining the intended COX-2 selectivity profile .

Amide substituent (pyridyl vs. phenethyl or others) may alter COX isoform selectivity and assay interpretation.

Species-specific COX selectivity profiles may not transfer between analogs; ovine/human differences reported.

COX-2 IC₅₀ values among amide derivatives can vary by approximately 2.5-fold; exact analog procurement is needed for reproducibility.

N-(3-Pyridyl)indomethacinamide Quantitative Comparisons


Human COX-2 Potency vs. Indomethacin

N-(3-Pyridyl)indomethacinamide (N-3PyIA) demonstrates low-nanomolar inhibitory potency against purified human recombinant COX-2, with reported IC₅₀ values ranging from 0.052 μM to 0.1 μM [1]. In contrast, the parent compound indomethacin exhibits an IC₅₀ of approximately 0.05 μM for human COX-2 . The comparable COX-2 potency of N-3PyIA to indomethacin confirms that amidation with the 3-pyridyl group preserves the core inhibitory pharmacophore while enabling enhanced isoform selectivity .

COX-2 Potency vs. Indomethacin
Direct head-to-head
IC₅₀ 0.052–0.1 μM (N-3PyIA) vs. ~0.05 μM (indomethacin); within 2-fold
Comparable potency supports use as selective COX-2 probe
Human recombinant COX-2; in vitro PGE2 assay
COX-2 inhibition human recombinant enzyme NSAID derivative

COX-2 vs. COX-1 Selectivity: Compared to Indomethacin

The defining differentiation of N-(3-Pyridyl)indomethacinamide lies in its dramatically enhanced selectivity for COX-2 over COX-1 relative to indomethacin. N-3PyIA is approximately 300-fold less potent as an inhibitor of human recombinant COX-1 compared to COX-2 . In contrast, indomethacin exhibits only a ~13-fold selectivity window, with an IC₅₀ of approximately 0.67 μM for human COX-1 and 0.05 μM for COX-2 . This ~23-fold improvement in selectivity index (300-fold versus 13-fold) is a direct consequence of the 3-pyridyl amide substitution, which sterically impedes binding to the narrower COX-1 active site channel while accommodating the larger COX-2 side pocket [1].

COX-2/COX-1 Selectivity vs. Indomethacin
Direct head-to-head
~300-fold COX-2 selectivity (N-3PyIA) vs. ~13-fold (indomethacin); ~23-fold improvement
Markedly higher selectivity enables COX-2-specific signaling studies
Human recombinant COX-1/COX-2; prostaglandin inhibition assay
COX isoform selectivity human recombinant COX-1 selectivity index

Ovine COX-1 Selectivity vs. Phenethyl Amide Analog

Comparative analysis of ovine COX enzyme inhibition reveals differential selectivity patterns among indomethacin amide analogs. N-3PyIA exhibits an IC₅₀ of >66 μM against ovine recombinant COX-1, yielding >1,300-fold selectivity for human COX-2 (IC₅₀ = 0.052 μM) over ovine COX-1 . In contrast, the phenethyl amide analog N-2PIA demonstrates a >400-fold selectivity margin against human COX-1 [1]. Notably, N-3PyIA fails to discriminate between ovine COX-1 and ovine COX-2 (IC₅₀ values of 75 μM and 50 μM, respectively), indicating that the compound's selectivity is both isoform- and species-dependent . This species-specific behavior is not observed uniformly across all amide derivatives, underscoring the unique pharmacological fingerprint of the 3-pyridyl substitution.

Ovine COX-1 Selectivity vs. Phenethyl Analog
Cross-study comparable
N-3PyIA: >1,300-fold human COX-2/ovine COX-1 selectivity; non-selective ovine COX-1/COX-2. N-2PIA: >400-fold human selectivity
Species-dependent profile; cross-analog substitution would alter ovine model selectivity
Ovine recombinant COX-1, ovine placental COX-2; in vitro inhibition assays
ovine COX enzymes species-specific selectivity N-2PIA comparator

COX-2 Potency Across Amide Analogs

A systematic structure-activity relationship (SAR) analysis across indomethacin amide derivatives reveals that COX-2 inhibitory potency is strongly influenced by the nature of the amide substituent. N-3PyIA (3-pyridyl amide) inhibits human recombinant COX-2 with an IC₅₀ of 0.052 μM [1]. The phenethyl amide N-2PIA exhibits an IC₅₀ of 0.06 μM [2]. The n-octyl amide derivative shows an IC₅₀ of 0.04 μM (40 nM) . The 4-acetamidophenyl amide analog demonstrates an IC₅₀ of 0.1 μM against human COX-2 . This narrow potency range (40–100 nM) across diverse amide substituents indicates that while COX-2 inhibition is robustly maintained, the absolute IC₅₀ value can vary by approximately 2.5-fold depending on the specific amide moiety. N-3PyIA occupies an intermediate position within this potency spectrum, with the 3-pyridyl group conferring a balanced profile of high potency and pronounced selectivity .

COX-2 Potency Across Amide Analogs
Cross-study comparable
N-3PyIA (52 nM) ranks intermediate: N-octyl (40 nM) > N-2PIA (60 nM) ≈ indomethacin (50 nM) > 4-acetamidophenyl (100 nM)
Intermediate potency position; well-characterized profile supports benchmarking
Human recombinant COX-2; aggregated independent studies
structure-activity relationship amide substituent potency ranking

Anti-Proliferative Activity in Renal Cancer Cells

N-(3-Pyridyl)indomethacinamide has been functionally validated in a cellular model of renal cell carcinoma, demonstrating significant anti-proliferative activity. In OS-RC-2 renal cancer cells, treatment with N-3PyIA suppressed cell proliferation as measured by BrdU incorporation ELISA. The compound produced a statistically significant reduction in proliferation relative to both untreated control and rosiglitazone-treated groups (P<0.01) [1]. Notably, the combination of rosiglitazone (PPAR-γ agonist) and N-3PyIA produced enhanced suppression of proliferation compared to either agent alone, indicating a cooperative effect between PPAR-γ activation and COX-2 inhibition in this cellular context [2]. This functional evidence distinguishes N-3PyIA from compounds with only in vitro enzyme inhibition data lacking cellular or disease-relevant phenotypic validation .

Anti-Proliferative Activity in Renal Cancer Cells
Supporting evidence
Statistically significant reduction in BrdU incorporation (P
Reported cell proliferation endpoint change; requires independent validation
OS-RC-2 renal carcinoma cell line; BrdU ELISA; n=8
renal cell carcinoma OS-RC-2 cells BrdU incorporation

N-(3-Pyridyl)indomethacinamide Research Applications


COX-2 Pathway Dissection in Inflammation & Oncology

Researchers requiring selective pharmacological inhibition of COX-2 without concurrent COX-1 blockade should utilize N-(3-Pyridyl)indomethacinamide as a validated chemical probe. The compound's ~300-fold selectivity for COX-2 over human COX-1 enables attribution of observed phenotypic effects specifically to COX-2-dependent prostaglandin signaling, minimizing confounding COX-1-mediated effects on gastrointestinal mucosal integrity and platelet function [1]. This application is particularly relevant for studies examining COX-2 contributions to tumor progression, angiogenesis, and inflammatory cytokine production, where non-selective NSAIDs like indomethacin would produce ambiguous mechanistic interpretations [2].

SAR Studies of Indomethacin Amide Derivatives

N-(3-Pyridyl)indomethacinamide serves as an essential reference compound in SAR investigations exploring how amide substituent variations modulate COX isoform selectivity and inhibitory potency. Its well-characterized profile—human COX-2 IC₅₀ of 52–100 nM with >300-fold COX-1 selectivity —provides a benchmark against which novel indomethacin amide analogs can be quantitatively compared. Researchers developing next-generation selective COX-2 inhibitors or investigating the structural determinants of COX active site discrimination should include N-3PyIA as a positive control to contextualize the performance of newly synthesized derivatives [1].

Species-Specific COX Pharmacology & Assays

Investigators utilizing ovine-derived COX enzymes for inhibitor screening or assay development must account for the species-specific selectivity profile of N-(3-Pyridyl)indomethacinamide. The compound exhibits differential activity against human versus ovine COX isoforms: while highly selective for human COX-2 (IC₅₀ = 0.052 μM) over human COX-1, it fails to discriminate between ovine COX-1 (IC₅₀ = 75 μM) and ovine COX-2 (IC₅₀ = 50 μM) . This property makes N-3PyIA uniquely suitable as a tool for calibrating species-specific COX assay systems and for studying the structural basis of isoform selectivity across mammalian COX orthologs [1].

Renal Cancer Proliferation & PPAR-γ Crosstalk

Based on validated functional activity in OS-RC-2 renal carcinoma cells , N-(3-Pyridyl)indomethacinamide is indicated for studies examining COX-2 contributions to renal cancer cell proliferation and the crosstalk between PPAR-γ signaling and prostaglandin pathways. The compound's demonstrated ability to cooperatively suppress proliferation when combined with PPAR-γ agonists [1] supports its use in combination treatment paradigms investigating synergistic anti-neoplastic strategies. Researchers exploring COX-2 as a therapeutic target in clear cell renal cell carcinoma or other COX-2-expressing malignancies will benefit from the compound's well-documented cellular efficacy in this disease context [2].

Application
Selection Property
Validation Focus
COX-2 pathway signaling studies
Reported high COX-2 selectivity
COX-2-specific endpoint interpretation
Indomethacin amide SAR studies
Well-characterized potency benchmark
Comparator assay-response context
Species-specific COX assay calibration
Differential isoform selectivity (human vs. ovine)
Species-appropriate COX isoform endpoints
Renal cancer cell model studies
Reported cell proliferation endpoint context
PPAR-γ/COX-2 pathway crosstalk review

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